molecular formula C5H5N5 B015015 1H-Pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 2380-63-4

1H-Pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B015015
CAS RN: 2380-63-4
M. Wt: 135.13 g/mol
InChI Key: LHCPRYRLDOSKHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine derivatives typically involves multi-step processes starting from commercially available precursors. For example, Díaz et al. (2017) described the efficient preparation of 4-acylaminopyrazolo[3,4-d]pyrimidines, active on the sigma-1 receptor, using a two to three-step process starting from 1H-pyrazolo[3,4-d]pyrimidin-4-amine (Díaz et al., 2017). Another example is the three-component microwave-assisted synthesis of pyrazolo[3,4-d]pyrimidin-4-ones, demonstrating the versatility and efficiency of modern synthetic methods (Jiansheng Ng et al., 2022).

Molecular Structure Analysis

The molecular structure of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine derivatives has been elucidated through various analytical techniques. Ogurtsov and Rakitin (2021) confirmed the structure of a synthesized compound through comprehensive analytical methods, including high-resolution mass spectrometry and X-ray analysis, highlighting the compound's functional and structural versatility (Ogurtsov & Rakitin, 2021).

Chemical Reactions and Properties

1H-Pyrazolo[3,4-d]pyrimidin-4-amine and its derivatives participate in various chemical reactions, showcasing a broad spectrum of chemical properties. This includes nucleophilic substitution reactions leading to functionally diverse compounds with significant pharmacological activities (V. A. Ogurtsov et al., 2021).

Physical Properties Analysis

The physical properties of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine derivatives, such as solubility, melting points, and stability, are crucial for their application in drug formulation and chemical synthesis. These properties are often determined experimentally and are essential for the compound's practical applications in medicinal chemistry.

Chemical Properties Analysis

The chemical properties, including reactivity, pKa, and electrophilic/nucleophilic sites, define the interactions and transformations that 1H-Pyrazolo[3,4-d]pyrimidin-4-amine derivatives undergo. Understanding these properties is vital for designing new compounds with desired biological activities and chemical stability.

Scientific Research Applications

Application in Cancer Treatment

  • Scientific Field: Oncology
  • Summary of the Application: 1H-Pyrazolo[3,4-d]pyrimidin-4-amine derivatives have been synthesized and evaluated for their potential as anticancer agents . They have been found to inhibit the growth of various cancer cell lines, including MCF-7 (breast adenocarcinoma) and A549 (lung cancer) .
  • Methods of Application: The compounds were synthesized and then tested in vitro for their cytotoxic activity against the cancer cell lines . The most potent compounds were also tested for their inhibitory activity against CDK2/cyclin A2 .
  • Results: The compounds showed significant cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively . The most potent compounds showed significant inhibitory activity against CDK2/cyclin A2 with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM .

Application in Antibacterial Treatment

  • Scientific Field: Microbiology
  • Summary of the Application: Pyrazolo[3,4-d]pyrimidines have been tested for their antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Methods of Application: The compounds were synthesized and then tested in vitro for their antibacterial activity against S. aureus and E. coli .
  • Results: The results of these tests are not specified in the available data .

Application in Kinase Inhibition

  • Scientific Field: Medicinal Chemistry
  • Summary of the Application: Pyrazolo[3,4-d]pyrimidines have been used as a scaffold for the development of kinase inhibitors to treat a range of diseases, including cancer . This fused nitrogen-containing heterocycle is an isostere of the adenine ring of ATP, allowing the molecules to mimic hinge region binding interactions in kinase active sites .
  • Methods of Application: The compounds were synthesized and then tested for their inhibitory activity against various kinases .
  • Results: Several pyrazolo[3,4-d]pyrimidines have progressed to clinical trials, including the BTK inhibitor ibrutinib, which has been approved for the treatment of several B-cell cancers .

Application in CDK2 Inhibition

  • Scientific Field: Medicinal Chemistry
  • Summary of the Application: A new set of small molecules featuring the pyrazolo[3,4-d]pyrimidine scaffold were designed and synthesized as novel CDK2 targeting compounds .
  • Methods of Application: The compounds were synthesized and then tested for their inhibitory activity against CDK2/cyclin A2 .
  • Results: The most potent compounds revealed significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM .

Application in Anticancer Kinase Inhibitors

  • Scientific Field: Medicinal Chemistry
  • Summary of the Application: Pyrazolo[3,4-d]pyrimidines have become of significant interest for the medicinal chemistry community as a privileged scaffold for the development of anticancer kinase inhibitors . This fused nitrogen-containing heterocycle is an isostere of the adenine ring of ATP, allowing the molecules to mimic hinge region binding interactions in kinase active sites .
  • Methods of Application: The compounds were synthesized and then tested for their inhibitory activity against various kinases .
  • Results: Several pyrazolo[3,4-d]pyrimidines have progressed to clinical trials, including the BTK inhibitor ibrutinib, which has been approved for the treatment of several B-cell cancers .

Application in CDK2 Inhibition

  • Scientific Field: Medicinal Chemistry
  • Summary of the Application: A new set of small molecules featuring the pyrazolo[3,4-d]pyrimidine scaffold were designed and synthesized as novel CDK2 targeting compounds .
  • Methods of Application: The compounds were synthesized and then tested for their inhibitory activity against CDK2/cyclin A2 .
  • Results: The most potent compounds revealed significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM .

Future Directions

The future directions for research on 1H-Pyrazolo[3,4-d]pyrimidin-4-amine and its derivatives could involve further exploration of their biological activities and potential applications. For instance, the discovery of potent inhibitors targeting specific kinases could lead to the development of new therapeutic agents for various diseases .

properties

IUPAC Name

1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5/c6-4-3-1-9-10-5(3)8-2-7-4/h1-2H,(H3,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHCPRYRLDOSKHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC2=NC=NC(=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3062362
Record name 1H-Pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3062362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazolo[3,4-d]pyrimidin-4-amine

CAS RN

2380-63-4, 20289-44-5
Record name 1H-Pyrazolo[3,4-d]pyrimidin-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2380-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminopyrazolo(3,4-d)pyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002380634
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrazolo[3,4-d]pyrimidin-4-amine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1393
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-Pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3062362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.432
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-aminopyrazolo[3,4-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.704
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 8-AZA-7-DEAZAADENINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0356MAT9LX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

3-Iodo-1-(4-piperidyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (2.00 g, 5.81 mmol), 1-methyl-4-piperidone (2.14 mL, 17.42 mmol), sodium triacetoxyborohydride (2.45 g, 11.62 mmol) and glacial acetic acid (1.05 g, 17.42 mmol) were mixed with 1,2-dichloroethane (75 mL). The reaction mixture was stirred at room temperature for 6 hours and saturated sodium bicarbonate solution was added to adjust the PH to about 8. The solid was collected by filtration to give 3-Iodo-1-[1-(1-methylpiperidin-4-yl)]-piperidin-4-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine (2.39 g, 93%). 1H NMR (DMSO-d6) δ 1.52 (m, 2H), 1.75 (m, 2H), 1.87 (m, 2H), 2.05 (m, 4H), 2.24 (s, 3H), 2.28 (m, 3H), 2.91 (m, 2H), 3.00 (m, 2H), 4.55 (m, 1H), 8.18 (s, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.14 mL
Type
reactant
Reaction Step One
Quantity
2.45 g
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
1H-Pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 3
1H-Pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 4
1H-Pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 5
Reactant of Route 5
1H-Pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 6
Reactant of Route 6
1H-Pyrazolo[3,4-d]pyrimidin-4-amine

Citations

For This Compound
861
Citations
F Ran, Y Liu, S Yu, K Guo, W Tang, X Chen, G Zhao - Bioorganic Chemistry, 2020 - Elsevier
Ibrutinib (IBN), a first-in-class BTK-inhibitor, was approved by the FDA for the treatment of mantle cell lymphoma (MCL). Although IBN shows excellent performance as an anti-lymphoma …
Y Yin, CJ Chen, RN Yu, ZJ Wang, TT Zhang… - Bioorganic & Medicinal …, 2018 - Elsevier
Janus kinases (JAKs) regulate various inflammatory and immune responses and are targets for the treatment of inflammatory and immune diseases. Here we report the discovery and …
Y Yin, CJ Chen, RN Yu, L Shu, TT Zhang… - Bioorganic & Medicinal …, 2019 - Elsevier
Janus kinases (JAKs) regulate various cancers and immune responses and are targets for the treatment of cancers and immune diseases. A new series of 1H-pyrazolo[3,4-d]pyrimidin-4…
CH Zhang, MW Zheng, YP Li, XD Lin… - Journal of medicinal …, 2015 - ACS Publications
A series of 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives were designed and synthesized. Structure–activity relationship (SAR) analysis of these compounds led to …
Number of citations: 45 0-pubs-acs-org.brum.beds.ac.uk
CH Zhang, K Chen, Y Jiao, LL Li, YP Li… - Journal of medicinal …, 2016 - ACS Publications
Herein we report the sophisticated process of structural optimization toward a previously disclosed Src inhibitor, compound 1, which showed high potency in the treatment of triple …
Number of citations: 22 0-pubs-acs-org.brum.beds.ac.uk
H Yoon, Y Kwak, S Choi, H Cho… - Journal of medicinal …, 2016 - ACS Publications
Aberrant RET kinase signaling plays critical roles in several human cancers such as thyroid carcinoma. The gatekeeper mutants (V804L or V804M) of RET are resistant to currently …
Number of citations: 30 0-pubs-acs-org.brum.beds.ac.uk
R Dong, X Zhou, M Wang, W Li, JY Zhang… - Bioorganic & Medicinal …, 2021 - Elsevier
DDR1 is a receptor tyrosine kinase that is activated by triple-helical collagens and has become an attractive target for anticancer therapy given its involvement in tumor growth, …
BO Aydin, D Anil, Y Demir - Archiv der Pharmazie, 2021 - Wiley Online Library
Fused pyrimidines, especially pyrazolo[3,4‐d]pyrimidines, are among the most preferred building blocks for pharmacology studies, as they exhibit a broad spectrum of biological activity. …
BK Shukla, U Yadava, M Roychoudhury - Journal of Molecular Liquids, 2015 - Elsevier
The electronic structure calculations and vibrational assignments of a biologically important molecule namely, 3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine have been carried …
A Wang, X Li, C Chen, H Wu, Z Qi, C Hu… - Journal of Medicinal …, 2017 - ACS Publications
FLT3-ITD mutant has been observed in about 30% of AML patients and extensively studied as a drug discovery target. On the basis of our previous study that ibrutinib (9) exhibited …
Number of citations: 33 0-pubs-acs-org.brum.beds.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.